![molecular formula C18H16FNO3 B12842061 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione is a complex organic compound that features a biphenyl structure with a fluorine atom at the 2-position and a morpholinoethane-1,2-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 2-Fluoro-1,1’-biphenyl: This can be achieved through a Suzuki coupling reaction between 2-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst.
Introduction of the Morpholino Group: The biphenyl intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholino group.
Formation of the Ethane-1,2-dione Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
化学反応の分析
Types of Reactions
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione involves its interaction with specific molecular targets. The fluorine atom in the biphenyl ring can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The morpholino group can interact with enzymes or receptors, modulating their activity. The ethane-1,2-dione moiety can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
2-Fluorobiphenyl: A simpler analog without the morpholino and ethane-1,2-dione groups.
4-Fluorobiphenyl: Similar structure but with the fluorine atom at the 4-position.
2-Fluoro-4’-biphenylcarboxylic acid: Contains a carboxylic acid group instead of the morpholinoethane-1,2-dione moiety.
Uniqueness
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione is unique due to the combination of the fluorinated biphenyl structure with the morpholino and ethane-1,2-dione groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H16FNO3 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
1-(3-fluoro-4-phenylphenyl)-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C18H16FNO3/c19-16-12-14(6-7-15(16)13-4-2-1-3-5-13)17(21)18(22)20-8-10-23-11-9-20/h1-7,12H,8-11H2 |
InChIキー |
DAPSGRFJWFVKLR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C(=O)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


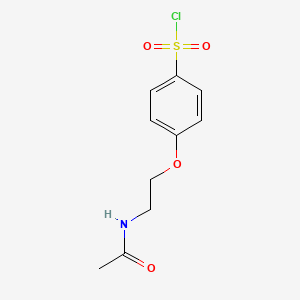
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
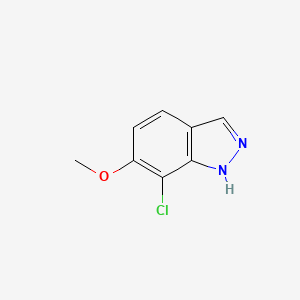

![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
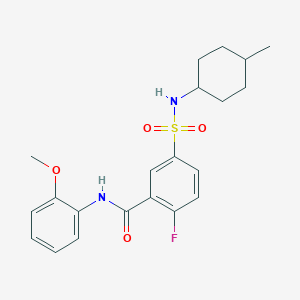
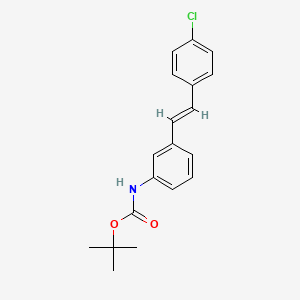
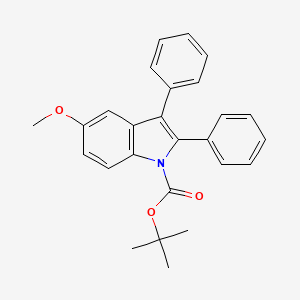
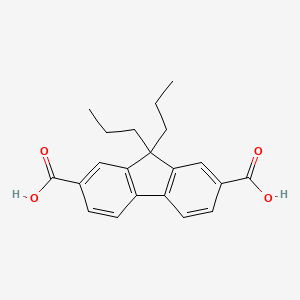

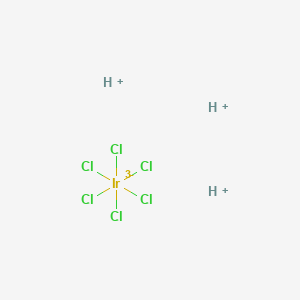
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
